molecular formula C19H25N3O6 B009324 N-(1-Carboxy-3-carboxanilidopropyl)alanylproline CAS No. 110351-42-3

N-(1-Carboxy-3-carboxanilidopropyl)alanylproline

Cat. No. B009324
CAS RN: 110351-42-3
M. Wt: 391.4 g/mol
InChI Key: WURJETPEVFGNGA-QEJZJMRPSA-N
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Description

N-(1-Carboxy-3-carboxanilidopropyl)alanylproline, also known as NCPP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a specific method that involves the combination of different chemicals.

Scientific Research Applications

N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has been studied extensively for its potential applications in various fields, including drug delivery, tissue engineering, and bioimaging. In drug delivery, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a carrier for drugs due to its ability to penetrate cell membranes. In tissue engineering, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a scaffold material due to its biocompatibility and ability to promote cell adhesion. In bioimaging, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a contrast agent due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline is not fully understood, but it is believed to be due to its ability to interact with cell membranes and promote cellular uptake. N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has also been shown to have anti-inflammatory properties and can modulate the immune system.
Biochemical and Physiological Effects:
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has been shown to have various biochemical and physiological effects, including promoting cell proliferation, reducing inflammation, and modulating the immune system. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has several advantages for lab experiments, including its biocompatibility, stability, and ease of synthesis. However, there are also limitations, such as the high cost of synthesis and the need for specialized equipment and expertise.

Future Directions

There are several future directions for N-(1-Carboxy-3-carboxanilidopropyl)alanylproline research, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with different cell types. Additionally, the use of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline in combination with other drugs or therapies may also be explored to enhance its efficacy.
In conclusion, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline is a peptide with significant potential for various scientific research applications. Its ability to promote cellular uptake, reduce inflammation, and modulate the immune system make it an attractive candidate for drug delivery, tissue engineering, and bioimaging. Although there are limitations to its use in lab experiments, the future directions for N-(1-Carboxy-3-carboxanilidopropyl)alanylproline research are promising, and further investigation may lead to new discoveries and applications in the field of biotechnology.

Synthesis Methods

The synthesis of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline involves the combination of three different chemicals, namely, N-carboxyanhydride (NCA), L-alanine, and L-proline. The reaction takes place in a solvent, typically dimethylformamide (DMF), at a specific temperature and with the addition of a catalyst. The resulting product is then purified using various techniques, such as high-performance liquid chromatography (HPLC) and lyophilization.

properties

CAS RN

110351-42-3

Product Name

N-(1-Carboxy-3-carboxanilidopropyl)alanylproline

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-4-anilino-1-carboxy-4-oxobutyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H25N3O6/c1-12(17(24)22-11-5-8-15(22)19(27)28)20-14(18(25)26)9-10-16(23)21-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,20H,5,8-11H2,1H3,(H,21,23)(H,25,26)(H,27,28)/t12-,14-,15-/m0/s1

InChI Key

WURJETPEVFGNGA-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC(=O)NC2=CC=CC=C2)C(=O)O

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O

Other CAS RN

110351-42-3

synonyms

N-(1-carboxy-3-carboxanilidopropyl)alanylproline
RAC X 65
RAC-X-65

Origin of Product

United States

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